Dansyl-L-Glu DCHA salt

Description

Contextualization of Dansyl Derivatives in Contemporary Fluorescent Labeling Sciences

Dansyl derivatives, including the parent compound dansyl chloride, have a long-standing history in fluorescent labeling. unomaha.educhemicalbook.com They are prized for their ability to react with primary and secondary amino groups found in amino acids, peptides, and proteins, forming stable, highly fluorescent sulfonamide adducts. chemicalbook.com This reaction transforms non-fluorescent molecules into derivatives that can be detected with great sensitivity using fluorescence spectroscopy. unomaha.edu The fluorescence of these dansylated compounds is often sensitive to the local environment, providing valuable insights into molecular interactions and conformations. chemicalbook.com This property has made dansyl probes instrumental in studying protein folding, dynamics, and ligand binding. chemicalbook.com

The versatility of dansyl chloride extends beyond amines, with methods developed for the fluorescent labeling of hydroxyl and carboxylic acid functional groups as well. unomaha.edu This broad reactivity has expanded the application of dansyl derivatives to a wider array of biomolecules and has found utility in various analytical techniques, including high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and mass spectrometry. unomaha.edunih.gov

Rationale for the Specificity and Utility of Dansyl-L-Glutamic Acid Dicyclohexylamine (B1670486) Salt

The specificity of Dansyl-L-Glutamic Acid Dicyclohexylamine Salt stems from the inherent reactivity of the dansyl group towards primary and secondary amines. This allows for the targeted labeling of the N-terminal amino acid of a peptide or protein, or the side-chain amino group of residues like lysine. mdpi.com The presence of the glutamic acid component provides an additional layer of functionality, potentially influencing its solubility and interaction with biological systems.

The utility of this compound is significantly enhanced by its formulation as a dicyclohexylamine (DCHA) salt. The conversion of the free acid form to a DCHA salt can improve the compound's handling and solubility characteristics, which is advantageous for various biochemical applications. This salt form is often more stable and easier to weigh and dissolve, ensuring greater accuracy and reproducibility in experimental setups.

Overview of Key Research Domains and Emerging Applications for Dansyl-L-Glutamic Acid Dicyclohexylamine Salt

The primary applications of Dansyl-L-Glutamic Acid Dicyclohexylamine Salt and related dansyl compounds are centered around the sensitive detection and analysis of amino acids and peptides. Key research domains include:

Protein Sequencing and N-Terminal Amino Acid Analysis: Dansyl chloride is a classical reagent for identifying the N-terminal amino acid of a protein or peptide. chemicalbook.commdpi.com

Chromatographic Analysis: Dansylated amino acids are readily separated and quantified using techniques like HPLC and TLC. unomaha.edunih.gov The dansyl group enhances their detection by fluorescence. unomaha.edu

Fluorescence Resonance Energy Transfer (FRET) Studies: The fluorescent properties of the dansyl group make it a suitable donor or acceptor in FRET-based assays, which are used to study molecular interactions and conformational changes in proteins. chemicalbook.comnih.gov

Metabolic Studies: The ability to derivatize and quantify amino acids makes this compound potentially useful in metabolomics for analyzing the amino acid content in biological samples.

Emerging applications may involve its use as a probe in more complex biological systems, leveraging the environment-sensitive fluorescence of the dansyl group to investigate subtle changes in protein structure and function. chemicalbook.com

Methodological Frameworks and Theoretical Underpinnings in Studies Involving Dansyl-L-Glutamic Acid Dicyclohexylamine Salt

The use of Dansyl-L-Glutamic Acid Dicyclohexylamine Salt in research is grounded in the principles of fluorescence spectroscopy and chromatography. The fundamental process involves the covalent labeling of a target molecule, followed by its detection and quantification.

Dansylation Reaction: The core of the methodology is the dansylation reaction, where the sulfonyl chloride of the dansyl group reacts with a primary or secondary amine under basic conditions to form a stable sulfonamide bond. unomaha.eduresearchgate.net This reaction is typically carried out in a buffered solution at a controlled pH. researchgate.net

Chromatographic Separation: Following the labeling reaction, the dansylated products are often separated from unreacted reagents and other components of the sample mixture using chromatographic techniques. Reverse-phase HPLC is a common method, where the hydrophobicity of the dansyl group aids in the separation of the labeled molecules. chemicalbook.com

Fluorescence Detection: The separated dansylated compounds are detected by a fluorescence detector. The intensity of the fluorescence emission is directly proportional to the amount of the labeled substance, allowing for quantitative analysis. unomaha.edu The excitation and emission maxima of the dansyl fluorophore are key parameters for setting up the detector.

The theoretical underpinning of these methods lies in the Beer-Lambert law for absorbance and the principles of fluorescence quantum yield and lifetime. The sensitivity of the dansyl group's fluorescence to its environment provides a powerful tool for probing molecular structure and dynamics. chemicalbook.com

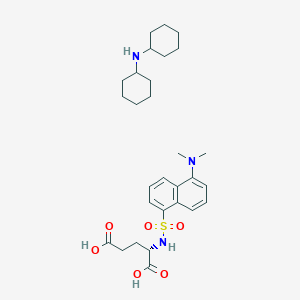

Structure

2D Structure

Properties

CAS No. |

38063-04-6 |

|---|---|

Molecular Formula |

C29H43N3O6S |

Molecular Weight |

561.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid |

InChI |

InChI=1S/C17H20N2O6S.C12H23N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);11-13H,1-10H2/t13-;/m0./s1 |

InChI Key |

JHFDJEKXELNPNB-ZOWNYOTGSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Other CAS No. |

38063-04-6 |

sequence |

E |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Derivatization Strategies for Dansyl L Glutamic Acid Dicyclohexylamine Salt

Elucidation of Dansylation Reactions Applied to L-Glutamic Acid

The dansylation of L-glutamic acid involves the nucleophilic attack of the unprotonated α-amino group of the amino acid on the sulfur atom of the sulfonyl chloride group of dansyl chloride. This reaction forms a stable sulfonamide bond. The presence of a side-chain carboxylic acid in L-glutamic acid necessitates careful control over reaction conditions to ensure selective and efficient labeling of the α-amino group.

Optimization of Reaction Conditions for Fluorescent Labeling Efficiency

The efficiency of the dansylation reaction is highly dependent on several parameters, including pH, temperature, solvent, and reaction time. Optimization of these conditions is critical to maximize the yield of the desired N-dansylated product while minimizing side reactions, such as the hydrolysis of dansyl chloride.

pH: The reaction is strongly pH-dependent. The amino group of L-glutamic acid must be in its unprotonated, nucleophilic state to react with dansyl chloride. Therefore, the reaction is typically carried out under alkaline conditions. An optimal pH is generally between 9.5 and 10.0. Below this range, the concentration of the reactive unprotonated amine is too low, and above pH 10, the rate of hydrolysis of dansyl chloride to the non-reactive and fluorescent dansyl sulfonic acid increases significantly, which competes with the desired reaction. A sodium carbonate/bicarbonate buffer is commonly used to maintain the optimal pH.

Temperature and Time: The dansylation reaction is often performed at elevated temperatures to increase the reaction rate. Typical conditions involve heating the reaction mixture at temperatures ranging from 38°C to 70°C. The reaction time is coordinated with the temperature, with common incubation times ranging from 30 to 120 minutes. For instance, a reaction might be incubated at 60°C for 60 minutes. Optimization is necessary to ensure the reaction goes to completion without causing significant degradation of the product.

Solvent: The reaction is typically performed in an aqueous-organic solvent mixture. L-glutamic acid is soluble in the aqueous buffer, while dansyl chloride is dissolved in an organic solvent like acetone (B3395972) or acetonitrile (B52724). The organic solvent facilitates the dissolution of the sparingly soluble dansyl chloride and promotes the reaction.

| Parameter | Optimal Range/Condition | Rationale |

|---|---|---|

| pH | 9.5 - 10.0 | Ensures the amino group is unprotonated and nucleophilic while minimizing dansyl chloride hydrolysis. |

| Temperature | 38°C - 70°C | Increases the rate of reaction to ensure completion within a practical timeframe. |

| Solvent | Aqueous-organic mixture (e.g., water-acetonitrile) | Solubilizes both the amino acid and dansyl chloride to facilitate the reaction. |

| Reaction Time | 30 - 120 minutes | Allows the reaction to proceed to completion without significant product degradation. |

Stoichiometric Considerations in N-Terminal Amino Acid Dansylation

For the dansylation of L-glutamic acid, a molar excess of dansyl chloride is typically used to ensure the complete derivatization of the amino acid. This is particularly important as the concentration of the amino acid may be low, and a large excess of the labeling reagent drives the reaction toward completion.

However, using a large excess of dansyl chloride can lead to competing side reactions. The primary side product is dansyl sulfonic acid, formed from the hydrolysis of dansyl chloride in the aqueous alkaline medium. Another potential side reaction is the formation of dansylamide (B1669799) from the reaction of dansyl chloride with ammonia (B1221849) if present, or from the decomposition of already formed dansyl-amino acids, although this is less common under controlled conditions.

Given that L-glutamic acid has two carboxylic acid groups and one primary amino group, the primary reaction site for dansyl chloride under the optimized alkaline conditions is the α-amino group. While dansyl chloride can react with carboxylic acid groups, this reaction is generally much slower and less favorable than the reaction with the primary amine. Therefore, with appropriate stoichiometric control and reaction conditions, selective N-terminal dansylation is achieved. After the reaction is complete, a quenching agent, such as an excess of a primary amine like alanine (B10760859) or ammonium (B1175870) hydroxide, can be added to react with the remaining unreacted dansyl chloride, preventing further side reactions.

Role and Advantages of Dicyclohexylamine (B1670486) Salt Formation in Chemical Synthesis and Handling

Following the synthesis of Dansyl-L-glutamic acid, the product is often an oil or a solid that is difficult to purify by crystallization. The conversion of the free acid to its dicyclohexylammonium (B1228976) (DCHA) salt is a common and effective strategy to overcome this challenge. Dicyclohexylamine is a strong organic base that readily forms stable, crystalline salts with acidic compounds like N-protected amino acids.

Facilitation of Purification Processes for Dansyl-L-Glutamic Acid Intermediates

The formation of the Dansyl-L-glutamic acid dicyclohexylamine salt is primarily a purification step. Many N-protected amino acids, including dansylated derivatives, are difficult to crystallize in their free acid form. The DCHA salt, however, often forms a well-defined, crystalline solid that can be easily purified by recrystallization.

This process allows for the effective removal of unreacted starting materials and byproducts from the dansylation reaction, such as dansyl sulfonic acid and excess dicyclohexylamine. The crystalline nature of the salt facilitates its separation by simple filtration, and subsequent washing with appropriate solvents can further enhance its purity. This method is particularly advantageous as it avoids the need for chromatographic purification, which can be time-consuming and costly.

Strategies for Free Acid Generation from Dicyclohexylamine Salt in Peptide Synthesis

For subsequent use in applications like peptide synthesis, the Dansyl-L-glutamic acid must be converted back to its free acid form. This is typically achieved through a straightforward acid-base extraction procedure.

The DCHA salt is suspended in an organic solvent, such as ethyl acetate. An aqueous acid solution is then added to protonate the carboxylate groups of the dansyl-L-glutamic acid and the dicyclohexylamine. Phosphoric acid is often preferred over hydrochloric acid because dicyclohexylammonium chloride is sparingly soluble and can complicate the separation.

The mixture is stirred until two clear phases are formed. The organic phase contains the free Dansyl-L-glutamic acid, while the aqueous phase contains the dicyclohexylammonium phosphate (B84403) salt. The two phases are separated, and the organic layer is washed with water to remove any remaining acid. The organic solvent is then dried over an anhydrous drying agent (e.g., sodium sulfate) and evaporated under reduced pressure to yield the pure, free Dansyl-L-glutamic acid, which is then ready for the next step in the synthesis, such as coupling to another amino acid or peptide.

| Property | Free Acid Form | Dicyclohexylamine (DCHA) Salt |

|---|---|---|

| Physical State | Often an oil or amorphous solid | Typically a stable, crystalline solid |

| Purification | Difficult to crystallize; often requires chromatography | Easily purified by recrystallization |

| Stability | Less stable; free carboxyl groups are reactive | More stable for long-term storage and handling |

| Handling | Can be oily and difficult to handle accurately | Easy to handle, weigh, and dispense as a solid |

Methodological Advancements in the Preparation of Dansyl-L-Glutamic Acid Dicyclohexylamine Salt

The preparation of Dansyl-L-Glutamic Acid Dicyclohexylamine Salt is a two-step process that first involves the derivatization of L-glutamic acid with dansyl chloride, followed by the formation of the dicyclohexylamine salt. Methodological advancements in this area have focused on optimizing reaction conditions to improve yield, purity, and efficiency.

The initial step, the dansylation of L-glutamic acid, is a well-established method for fluorescently labeling the primary amino group of the amino acid. nih.gov This reaction is typically carried out in an aqueous-organic solvent mixture, such as acetone-water, under alkaline conditions (pH 9.5–10). researchgate.net The alkaline environment is crucial as it deprotonates the amino group, enhancing its nucleophilicity to attack the sulfonyl chloride of the dansyl group.

Recent advancements in dansylation techniques have focused on the optimization of various reaction parameters to enhance efficiency and minimize side reactions. These include the fine-tuning of pH, temperature, reaction time, and the ratio of reactants. For instance, maintaining a stable alkaline pH is critical to ensure the amino group remains in its unprotonated, reactive state. Furthermore, while the reaction is often performed at room temperature, some protocols suggest elevated temperatures (e.g., 38°C to 60°C) to expedite the reaction, though this must be balanced against the potential for hydrolysis of the dansyl chloride reagent. researchgate.net

The general reaction scheme for the dansylation of L-glutamic acid is as follows:

Following the synthesis of N-Dansyl-L-Glutamic Acid, the next step is the formation of the dicyclohexylamine (DCHA) salt. The formation of DCHA salts is a common strategy in peptide chemistry and for the purification of N-protected amino acids. These salts are often crystalline, which facilitates their purification by recrystallization, and they tend to be more stable for storage compared to the free acid form. google.com

The formation of the salt is an acid-base reaction where the acidic carboxylic acid groups of the N-Dansyl-L-Glutamic Acid react with the basic secondary amine, dicyclohexylamine. Given that glutamic acid has two carboxylic acid groups, it can react with two equivalents of dicyclohexylamine, leading to the formation of the bis(dicyclohexylammonium) salt.

The generalized procedure for the formation of the DCHA salt involves dissolving the N-Dansyl-L-Glutamic Acid in a suitable organic solvent, followed by the addition of dicyclohexylamine. The salt then typically precipitates out of the solution and can be collected by filtration and purified by recrystallization.

A significant aspect of the methodology for DCHA salts is the subsequent liberation of the free acid when required for further reactions, such as peptide synthesis. This is typically achieved by treating the salt with a strong acid, like phosphoric acid, in a biphasic system of an organic solvent and water. google.com The dicyclohexylammonium ion is protonated and partitions into the aqueous phase, while the free N-dansyl-L-glutamic acid remains in the organic phase. google.com

Interactive Data Table: Key Parameters in the Synthesis of Dansyl-L-Glutamic Acid Dicyclohexylamine Salt

| Parameter | Dansylation Step | Salt Formation Step | Notes |

| Reactants | L-Glutamic Acid, Dansyl Chloride | N-Dansyl-L-Glutamic Acid, Dicyclohexylamine | Stoichiometry is crucial for optimal yield. |

| Solvent | Aqueous-organic mixture (e.g., acetone-water) | Organic solvent (e.g., ethanol, ethyl acetate) | Solvent choice affects reaction rate and product solubility. |

| pH | 9.5 - 10 | Not applicable (acid-base reaction) | Alkaline pH is essential for deprotonating the amino group. |

| Temperature | Room Temperature to 60°C | Typically Room Temperature | Higher temperatures can increase reaction rate but also hydrolysis of dansyl chloride. |

| Product | N-Dansyl-L-Glutamic Acid | Dansyl-L-Glutamic Acid Dicyclohexylamine Salt | The salt is often a stable, crystalline solid. |

Detailed research findings on the optimization of this specific synthesis are often proprietary to chemical suppliers. However, the principles of dansylation and salt formation are well-documented in the broader chemical literature, allowing for the development of robust synthetic protocols. The continuous refinement of these methods aims to provide high-purity fluorescently labeled amino acids for sensitive analytical applications.

Advanced Spectroscopic and Photophysical Investigations of Dansyl L Glutamic Acid Dicyclohexylamine Salt

Fundamental Principles of Dansyl Fluorophore Excitation and Emission Characteristics

The dansyl group, a derivative of 5-(dimethylamino)naphthalene-1-sulfonic acid, is a widely utilized fluorophore in biochemical and biophysical studies. Its utility stems from its environmentally sensitive fluorescence properties. Dansyl chloride itself is not fluorescent but becomes highly fluorescent upon reacting with primary and secondary amines, such as the amino group in glutamic acid, to form stable sulfonamide adducts.

The fundamental photophysical process involves the absorption of light, typically in the ultraviolet (UV) range, which promotes the fluorophore to an excited electronic state. The excitation maximum is generally observed around 335-350 nm and is largely independent of the solvent medium. Following excitation, the molecule relaxes to a lower energy state via the emission of a photon, a process known as fluorescence. The emission spectrum of the dansyl group is broad, with a maximum that is highly dependent on the surrounding environment, typically ranging from 518 nm to 550 nm. This significant separation between the excitation and emission maxima, known as the Stokes shift, is a key characteristic of the dansyl fluorophore.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. For the dansyl fluorophore, the quantum yield is highly sensitive to the polarity of its microenvironment. In nonpolar, hydrophobic environments, the quantum yield is high, whereas, in polar, aqueous environments, it is significantly lower. For instance, the quantum yield of dansyl glycine (B1666218) has been reported to be as high as 0.66 in the nonpolar solvent dioxane, while it drops to 0.07 in water. This sensitivity makes the dansyl group an excellent probe for hydrophobic sites in proteins and membranes.

Molar absorptivity (or extinction coefficient, ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is another important parameter. For dansyl glycine, the molar extinction coefficient has been reported to be 4,300 cm⁻¹/M at approximately 338.5 nm.

The following table summarizes the photophysical properties of various dansyl derivatives in different solvent environments.

| Compound | Solvent | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Dansyl Glycine | Dioxane | 4,300 at 338.5 nm | 0.66 |

| Dansyl Glycine | Water | Not specified | 0.07 |

| Thienyl-Dansyl Derivative (TEDG) | Acetonitrile (B52724) | Not specified | 0.41 |

| Dansyl-Sulfaguanidine (DSG) | Acetonitrile | Not specified | 0.36 |

| Dansyl-based Chemosensor (L1) | Chloroform | Not specified | 0.48 |

| Dansyl-based Chemosensor (DC) | Aqueous Solution | Not specified | 0.033 |

This table presents a selection of reported values for different dansyl derivatives to illustrate the environmental sensitivity of the fluorophore.

The strong dependence of the dansyl group's emission spectrum on the solvent environment is a well-documented phenomenon known as solvatochromism. The underlying principle involves the interaction between the fluorophore's dipole moment and the dipole moments of the surrounding solvent molecules. The dansyl group has a larger dipole moment in its excited state than in its ground state.

Upon excitation in a polar solvent, the solvent molecules, which are initially oriented around the ground-state dipole, reorient themselves around the new, larger excited-state dipole. This reorientation process, known as solvent relaxation, lowers the energy of the excited state. Consequently, the energy gap between the excited and ground states is reduced, leading to a shift in the fluorescence emission to a longer wavelength (a red shift). The extent of this red shift correlates with the polarity of the solvent; more polar solvents induce a larger red shift. For example, the emission maximum of dansyl amide can vary from 520 nm to 550 nm depending on the solvent. This property allows the dansyl fluorophore to be used as a probe to report on the polarity of its local environment, such as the interior of a protein or a lipid bilayer.

Quantitative Spectrophotometric and Fluorimetric Assays Leveraging Dansyl-L-Glutamic Acid Dicyclohexylamine (B1670486) Salt

The intense and environmentally sensitive fluorescence of the dansyl group makes it an ideal tag for the quantitative analysis of molecules like glutamic acid. By derivatizing the amino acid with dansyl chloride, a highly fluorescent product is formed that can be detected with high sensitivity using fluorimetric methods. These methods are often coupled with separation techniques like high-performance liquid chromatography (HPLC) for the analysis of complex biological samples.

For quantitative analysis, a fundamental step is the development of a calibration curve, which establishes the relationship between the fluorescence intensity and the concentration of the analyte. In a typical assay, a series of standard solutions containing known concentrations of the dansyl-derivatized analyte are prepared. The fluorescence intensity of each standard is measured under controlled conditions.

A plot of fluorescence intensity versus concentration is then generated. For many dansyl derivatives, this plot exhibits a linear relationship over a specific concentration range. The data are fitted to a linear equation (y = mx + c), where 'y' is the fluorescence intensity, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. This calibration curve can then be used to determine the concentration of the analyte in an unknown sample by measuring its fluorescence intensity and interpolating the concentration from the linear fit. Studies have shown that dansylated amino acids exhibit excellent linear fits for their calibration curves, with correlation coefficients often exceeding 0.99.

Fluorimetric assays utilizing dansyl derivatives are known for their high sensitivity, allowing for the detection of very low concentrations of analytes. The limit of detection (LOD) is a critical parameter that defines the lowest concentration of an analyte that can be reliably distinguished from a blank sample. Dansyl-based assays have demonstrated impressively low detection limits for a variety of molecules.

Analytical precision refers to the closeness of repeated measurements and is often expressed as the coefficient of variation (CV). Optimized HPLC methods for dansylated amino acids have shown high precision, with CV values for intraday and interday measurements typically ranging from 1.0% to 6.7%.

The following table presents a summary of reported detection limits for various analytes using dansyl-based fluorescence detection methods.

| Analyte | Detection Limit | Reference |

| Cysteine | 13 nM | |

| Copper (Cu²⁺) | 43 nM | |

| Mercury (Hg²⁺) | 50 ppb (249 nM) | |

| Anandamide | 15 fmol |

This table showcases the high sensitivity achievable with dansyl-based analytical methods.

Time-Resolved Fluorescence Spectroscopy for Molecular Dynamics Studies

Beyond steady-state measurements of fluorescence intensity and wavelength, time-resolved fluorescence spectroscopy provides deeper insights into the molecular environment and dynamics of the dansyl probe. This technique measures the fluorescence lifetime (τ), which is the average time the fluorophore spends in the excited state before returning to the ground state. Dansyl protein conjugates typically exhibit fluorescence lifetimes in the range of 10-20 nanoseconds.

The fluorescence lifetime is sensitive to various factors, including the polarity of the local environment and the presence of quenching molecules. By measuring changes in the lifetime, one can study dynamic processes such as protein conformational changes, ligand binding, and the mobility of the probe within a biological structure like a cell membrane.

Studies on dansyl probes in lipid bilayers have used time-resolved emission spectroscopy to directly observe the process of solvent relaxation. These experiments revealed significant, time-dependent red shifts in the fluorescence spectrum of up to 40 nm over a 40-nanosecond period after the initial excitation pulse. This dynamic shift is attributed to the initial formation of an intramolecular charge-transfer state, which is then followed by the physical reorientation of the polar solvent or lipid headgroup molecules around the excited-state fluorophore. Such complex time-dependent behavior provides a powerful tool for investigating the dynamics of the probe's immediate surroundings.

Fluorescence Lifetime Measurements and Their Interpretations

Fluorescence lifetime (τ) is an intrinsic property of a fluorophore, defined as the average time it remains in the excited state following photon absorption before returning to the ground state via emission of a photon. This parameter is a powerful indicator of the fluorophore's immediate surroundings and can be influenced by a variety of factors, including solvent polarity, viscosity, temperature, and the presence of quenching agents.

For Dansyl-L-Glu DCHA salt, the fluorescence lifetime of the dansyl group provides a direct readout of its local environment. In non-polar, aprotic solvents, the dansyl moiety typically exhibits a longer fluorescence lifetime and a blue-shifted emission maximum. Conversely, in polar, protic solvents such as water, the lifetime is significantly shorter, and the emission is red-shifted. This phenomenon is attributed to the formation of a twisted intramolecular charge transfer (TICT) state, which is stabilized by polar solvent molecules and provides a non-radiative decay pathway, thus shortening the fluorescence lifetime.

Experimental determination of fluorescence lifetimes is typically performed using time-correlated single-photon counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photon. The resulting decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s).

A multi-exponential decay profile for this compound in a complex system, such as when bound to a protein or encapsulated within a micelle, can indicate the presence of multiple distinct environments for the probe. Each lifetime component corresponds to a specific population of the fluorophore in a different microenvironment.

Table 1: Illustrative Fluorescence Lifetime Data for Dansyl-L-Glutamic Acid in Various Solvents

| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (τ) (ns) | Emission Maximum (λem) (nm) |

| Cyclohexane | 2.02 | 14.5 | 470 |

| Dioxane | 2.21 | 12.1 | 485 |

| Chloroform | 4.81 | 10.3 | 498 |

| Ethanol | 24.5 | 7.8 | 515 |

| Acetonitrile | 37.5 | 6.5 | 520 |

| Water | 80.1 | 4.2 | 550 |

Note: The data in this table are representative values for dansylated amino acids and serve to illustrate the environmental sensitivity of the fluorescence lifetime. Actual experimental values for this compound may vary.

The interpretation of these lifetime measurements can reveal critical information. For instance, a longer lifetime for this compound when bound to a biological macromolecule would suggest its localization in a non-polar, hydrophobic pocket, shielded from the aqueous solvent. Conversely, a shorter lifetime would indicate an exposed, solvent-accessible location.

Anisotropy Decay Analysis for Rotational Dynamics

Fluorescence anisotropy provides information about the rotational motion of a fluorophore. When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to some extent. The degree of this polarization is described by the fluorescence anisotropy (r). Rotational diffusion of the fluorophore during the excited-state lifetime leads to depolarization of the emitted light, causing the anisotropy to decay over time.

The rate of anisotropy decay is characterized by the rotational correlation time (θ), which is the average time it takes for the molecule to rotate through an angle of one radian. wikipedia.org The analysis of anisotropy decay, therefore, provides insights into the size and shape of the rotating species, as well as the viscosity of the local environment.

For a small, freely rotating molecule like this compound in a low-viscosity solvent, the rotational correlation time is short, and the anisotropy decays rapidly. However, if the probe is bound to a larger, more slowly tumbling macromolecule, its rotational motion will be constrained, resulting in a much slower anisotropy decay and a longer rotational correlation time.

The time-resolved anisotropy decay, r(t), is typically modeled using a multi-exponential decay function:

r(t) = r₀ Σ αᵢ exp(-t/θᵢ)

where r₀ is the initial anisotropy at time t=0, θᵢ are the rotational correlation times, and αᵢ are the corresponding amplitudes. A single rotational correlation time is expected for a spherical molecule, while non-spherical molecules or probes with internal flexibility may exhibit multiple correlation times.

Table 2: Representative Anisotropy Decay Parameters for Dansyl-L-Glutamic Acid

| System | Rotational Correlation Time (θ) (ns) | Initial Anisotropy (r₀) | Interpretation |

| In Water | 0.2 | 0.32 | Fast, unrestricted tumbling of the free probe. |

| In Glycerol | 15.8 | 0.32 | Slow tumbling due to high solvent viscosity. |

| Bound to Serum Albumin | 25.5 | 0.30 | Rotational motion is governed by the tumbling of the large protein. |

| In a Lipid Bilayer | 8.9 (fast component), 30.2 (slow component) | 0.28 | Restricted, wobbling motion within the lipid environment. |

Note: The data presented are illustrative and based on typical values for dansyl probes in various environments. Specific experimental results for this compound may differ.

The interpretation of anisotropy decay data for this compound can elucidate its binding state and dynamics. A long rotational correlation time, on the order of tens of nanoseconds, is a strong indicator of the probe being rigidly attached to a large biomolecule. The presence of a faster decay component in addition to a slow one might suggest some degree of segmental flexibility of the probe relative to the macromolecule to which it is bound.

Chromatographic and Mass Spectrometric Methodologies Utilizing Dansyl L Glutamic Acid Dicyclohexylamine Salt

Mass Spectrometry (MS) Applications in Conjunction with Dansyl Labeling

Dansylation is a powerful chemical derivatization strategy that significantly enhances the analysis of a wide range of molecules by mass spectrometry (MS). nih.govresearchgate.net This technique is particularly valuable for compounds that exhibit poor ionization efficiency or are present at low concentrations in complex matrices. nih.govnih.gov

Tandem Mass Spectrometry for Structural Characterization of Dansylated Analytes

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of unknown compounds and for providing specificity in quantitative assays. researchgate.netnih.gov In MS/MS, a specific precursor ion (e.g., the protonated molecular ion of a dansylated analyte) is selected and then fragmented through collision-induced dissociation (CID) or other activation methods. wikipedia.orgtaylorandfrancis.com The resulting fragment ions (product ions) are then mass-analyzed, providing a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. nih.gov

When dansylated compounds are subjected to CID, they often produce characteristic fragment ions that contain the dansyl moiety. researchgate.net Common neutral losses from the original amine or peptide part of the molecule are frequently observed. researchgate.net For instance, the N-terminal dansylation of peptides has been shown to improve fragmentation and promote the generation of b-type fragment ions, which are crucial for determining the amino acid sequence. nih.gov

The fragmentation patterns of dansylated analytes can be complex. In some cases, the fragmentation is dominated by the dansyl group, with limited fragmentation of the original analyte structure. researchgate.net However, by carefully optimizing the collision energy and employing advanced MS techniques like MSn (multiple stages of mass spectrometry), it is possible to generate structurally informative fragment ions from the original molecule. researchgate.netwikipedia.org This detailed structural information is vital for the unambiguous identification of metabolites and for characterizing the structure of novel compounds. researchgate.netresearchgate.net

Integration of Liquid Chromatography with Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

The analysis of specific amino acids in complex biological matrices, such as plasma, urine, or tissue extracts, presents significant analytical challenges. These matrices contain a multitude of endogenous compounds that can interfere with the accurate quantification of target analytes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for such demanding applications due to its high selectivity and sensitivity. However, the inherent properties of some amino acids, like glutamic acid, can result in poor retention on commonly used reverse-phase chromatographic columns and inefficient ionization, thus limiting detection sensitivity. To overcome these limitations, chemical derivatization is frequently employed. The use of dansyl chloride as a derivatizing agent for amino acids, including L-glutamic acid, significantly enhances their analytical performance in LC-MS/MS methodologies.

Dansyl-L-Glutamic Acid Dicyclohexylamine (B1670486) (DCHA) salt is a stable, solid form of dansylated L-glutamic acid. In LC-MS/MS applications, this compound typically serves as a reference standard for the development, validation, and quality control of analytical methods aimed at quantifying L-glutamic acid in biological samples. The dicyclohexylamine counter-ion forms a salt with the acidic dansylated glutamic acid, which improves its stability and handling properties as a solid standard. For analysis, the salt is accurately weighed and dissolved to prepare stock and working standard solutions.

The derivatization of L-glutamic acid with dansyl chloride introduces a hydrophobic 5-(dimethylamino)naphthalene-1-sulfonyl group. This chemical modification has two primary benefits for LC-MS/MS analysis. Firstly, it increases the hydrophobicity of the otherwise polar glutamic acid molecule, leading to improved retention on reverse-phase LC columns and better separation from interfering polar compounds in the biological matrix. Secondly, the dansyl group contains a tertiary amine, which is readily protonated, significantly enhancing the ionization efficiency in positive ion electrospray ionization (ESI), a common ionization technique in LC-MS. This leads to a substantial increase in signal intensity and, consequently, lower limits of detection.

A typical LC-MS/MS workflow for the analysis of L-glutamic acid in a biological sample would involve sample preparation, derivatization, chromatographic separation, and mass spectrometric detection. The sample preparation step often includes protein precipitation to remove larger macromolecules, followed by the derivatization of the amino acids in the extract with dansyl chloride. The resulting dansylated amino acids are then separated on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of acid like formic acid to aid protonation) and an organic solvent such as acetonitrile (B52724) or methanol.

The eluent from the LC column is introduced into the mass spectrometer. For the detection of dansyl-L-glutamic acid, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule of dansyl-L-glutamic acid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity, minimizing the impact of co-eluting matrix components.

The research findings from studies utilizing dansyl chloride for amino acid analysis demonstrate the effectiveness of this approach. For instance, the derivatization has been shown to increase the detection sensitivity by one to three orders of magnitude compared to underivatized counterparts. The method is robust and allows for the simultaneous analysis of multiple amino acids in a single chromatographic run.

Below are representative tables detailing the chromatographic and mass spectrometric parameters that would be typical for an LC-MS/MS method for the analysis of dansyl-L-glutamic acid in a complex biological matrix.

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 10 minutes |

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transition (Dansyl-L-Glutamic Acid) | Precursor Ion (m/z) → Product Ion (m/z) |

The integration of dansyl derivatization with LC-MS/MS provides a robust, sensitive, and selective method for the quantification of L-glutamic acid in complex biological matrices. The use of Dansyl-L-Glutamic Acid DCHA salt as a stable reference standard is crucial for ensuring the accuracy and reliability of the analytical results obtained with these methodologies.

Biochemical and Molecular Biological Applications of Dansyl L Glutamic Acid Dicyclohexylamine Salt

Utilization as a Fluorescent Probe in Biomolecular Interaction Studies

The pronounced environmental sensitivity of the dansyl fluorophore makes Dansyl-L-Glutamic Acid Dicyclohexylamine (B1670486) Salt an effective tool for investigating the interactions between biomolecules. When the dansyl-L-glutamate molecule transitions from an aqueous environment to a nonpolar binding site on a protein or other macromolecule, a significant increase in fluorescence intensity and a blue shift in the emission maximum are typically observed. These spectral changes provide a powerful signal for monitoring binding events in real-time.

Dansyl-L-glutamate has been instrumental as a fluorescent probe for characterizing the binding of ligands to proteins, most notably serum albumins. Human serum albumin (HSA) is a major transport protein in the blood with two primary drug-binding sites, known as site 1 and site 2. Dansylated amino acids have been developed as site-specific fluorescent markers to probe these pockets. nih.gov

A key study involving X-ray crystallography has provided a detailed structural basis for the interaction between dansyl-L-glutamate and HSA. nih.gov This research revealed that dansyl-L-glutamate specifically binds to drug site 1, located in sub-domain IIA of the protein. The binding dynamics are characterized by the insertion of the bulky, hydrophobic dansyl group into a deep, nonpolar cavity within the site.

Detailed Research Findings:

The crystallographic data show that the dansyl moiety of dansyl-L-glutamate is buried within the hydrophobic pocket of HSA's site 1. The binding is further stabilized by specific interactions between the glutamate (B1630785) portion of the molecule and the protein. The carboxyl groups of the glutamate side chain form hydrogen bonds with amino acid residues lining the binding pocket, such as Lys-199. nih.gov This dual nature of interaction—hydrophobic insertion of the dansyl group and specific polar contacts from the amino acid portion—underpins its binding affinity and specificity.

Fluorescence titration experiments can be used to determine the binding stoichiometry and dissociation constants (Kd). By adding increasing concentrations of a protein like HSA to a solution of Dansyl-L-Glu DCHA salt, the corresponding increase in fluorescence can be measured and plotted to calculate these critical binding parameters.

| Parameter | Description | Typical Method of Determination |

| Binding Specificity | The preferential binding of the probe to a specific site or protein. | X-ray Crystallography, Competitive Binding Assays |

| Dissociation Constant (Kd) | A measure of the affinity between the probe and the protein. | Fluorescence Titration |

| Stoichiometry (n) | The number of probe molecules that bind to a single protein molecule. | Fluorescence Titration, Isothermal Titration Calorimetry |

This table is interactive. Click on the headers to learn more about each parameter.

The principles that govern the use of dansyl-L-glutamate in protein-ligand studies are directly applicable to the analysis of peptide-receptor interactions. In these systems, the probe can be used in competitive binding assays. If an unlabeled peptide binds to a receptor and displaces the pre-bound dansyl-L-glutamate, a decrease in fluorescence will be observed, signaling the binding event.

Furthermore, conformational changes in a receptor upon peptide binding can be monitored if these changes alter the environment of a bound dansyl probe. For instance, if a receptor's binding pocket becomes more compact or hydrophobic after binding a peptide, a dansyl-L-glutamate molecule bound at or near this site would exhibit enhanced fluorescence. This allows for real-time monitoring of the conformational dynamics associated with receptor activation or inhibition.

While specific studies detailing the use of this compound for nucleic acid-protein complexes are not extensively documented, the application of other dansyl probes in this area provides a strong precedent. The dansyl group's fluorescence can report on the binding of proteins to nucleic acids if the binding event sequesters the probe in a nonpolar environment, such as a hydrophobic groove on the protein surface or at the interface of the protein-nucleic acid complex. dntb.gov.uanih.gov Given that L-glutamic acid can be involved in electrostatic interactions with the phosphate (B84403) backbone of nucleic acids or with basic residues on DNA- or RNA-binding proteins, Dansyl-L-glutamate could potentially serve as a useful probe in these systems. An increase in fluorescence would indicate the formation of a stable complex that shields the dansyl group from the aqueous solvent.

Role in Enzymatic Assays and Mechanistic Investigations

The fluorescence properties of this compound also lend themselves to the development of sensitive enzymatic assays. Changes in fluorescence can be correlated with the rate of an enzymatic reaction, providing insights into enzyme kinetics and mechanisms.

Dansyl-L-glutamate can function as a fluorescent analog for enzymes that recognize L-glutamic acid or similar molecules as substrates. If the enzyme metabolizes the glutamate portion of the probe, the resulting product may have different fluorescence properties or binding characteristics, leading to a measurable change in the fluorescence signal.

More commonly, it is used in inhibitor screening assays. In a typical setup, the dansyl-L-glutamate probe binds to the active site of an enzyme, resulting in a high fluorescence signal. When a potential inhibitor is introduced, it may displace the fluorescent probe from the active site, causing a decrease in fluorescence. This provides a rapid and sensitive method for high-throughput screening of compound libraries to identify potential enzyme inhibitors.

Example of an Inhibitor Screening Assay:

| Step | Procedure | Expected Observation (for an effective inhibitor) |

| 1. Baseline | A solution of the target enzyme and this compound is prepared. | High, stable fluorescence signal. |

| 2. Addition | A candidate inhibitor compound is added to the solution. | A decrease in fluorescence intensity. |

| 3. Measurement | The change in fluorescence is quantified. | The magnitude of the decrease correlates with inhibitor potency. |

This table outlines a typical competitive binding assay for inhibitor screening.

Enzyme reaction kinetics can be monitored continuously if the enzymatic process leads to a change in the fluorescence of the dansyl-L-glutamate probe. For example, if an enzyme cleaves or modifies the glutamate moiety, the local environment of the dansyl group could be altered, leading to a time-dependent change in fluorescence intensity. By measuring the initial rate of this fluorescence change at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. This continuous, real-time monitoring is a significant advantage over discontinuous assays that require stopping the reaction at various time points.

Applications in Amino Acid Analysis and Protein Sequencing

Dansyl-L-glutamic acid dicyclohexylamine salt serves as a source of the dansyl moiety, a highly fluorescent group, which is instrumental in various biochemical and molecular biological applications. The dansyl group's reactivity with primary and secondary amines, coupled with its intense fluorescence, allows for highly sensitive detection of amino acids and peptides.

Identification of N-Terminal Amino Acids in Peptides and Proteins

The identification of the N-terminal amino acid is a critical step in protein sequencing. The dansyl method, a classic and highly sensitive technique, utilizes the reaction of dansyl chloride with the free α-amino group of a peptide or protein. nih.govnih.gov Dansyl-L-glutamic acid DCHA salt can be used as a standard in this process.

The fundamental steps of this method are as follows:

Dansylation: The peptide or protein is reacted with dansyl chloride at an alkaline pH (typically 9.5-10.5). This condition ensures that the N-terminal amino group is in its unprotonated, reactive form. bsu.edu The dansyl group forms a stable sulfonamide linkage with the N-terminal amino acid.

Acid Hydrolysis: The dansylated peptide or protein is then subjected to complete acid hydrolysis (e.g., using 6N HCl). This breaks all the peptide bonds, releasing the constituent amino acids. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis. nih.gov

Identification: The resulting mixture contains free amino acids and the fluorescent dansyl-N-terminal amino acid. This fluorescent derivative is then identified, typically by thin-layer chromatography (TLC) on polyamide sheets or by high-performance liquid chromatography (HPLC). nih.govbsu.edu The dansylated amino acid is visualized under UV light, and its identity is confirmed by comparing its chromatographic behavior to that of known dansyl-amino acid standards. nih.gov

The dansyl-Edman method combines the sensitivity of dansyl chloride with the sequential degradation of the Edman method for more robust peptide sequencing. nih.gov In this modified procedure, a small portion of the peptide is dansylated to identify the N-terminal amino acid at each cycle of the Edman degradation. nih.gov

Table 1: Key Features of the Dansyl Method for N-Terminal Identification

| Feature | Description |

|---|---|

| Reagent | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) |

| Reaction pH | Alkaline (pH 9.5-10.5) |

| Bond Formed | Sulfonamide linkage |

| Hydrolysis | Acid hydrolysis (e.g., 6N HCl) |

| Detection | Fluorescence under UV light |

| Separation | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) |

Quantitative Profiling of Amino Acid Levels in Biological Samples

Dansylation is a robust and widely used pre-column derivatization technique for the quantitative analysis of amino acids in various biological samples. nih.govnih.govspringernature.com This method offers high sensitivity and allows for the separation of all 20 proteinogenic amino acids on a single reverse-phase column. nih.gov

The workflow for quantitative amino acid profiling using dansylation typically involves:

Sample Preparation: Extraction of free amino acids from the biological sample.

Derivatization: The amino acids in the sample are reacted with dansyl chloride in a buffered solution at an alkaline pH. This reaction covalently attaches the fluorescent dansyl group to the primary and secondary amino groups of the amino acids. nih.gov

Quenching: The reaction is stopped by adding a quenching reagent, such as ammonium (B1175870) hydroxide, to consume the excess dansyl chloride. nih.gov

Chromatographic Separation: The dansylated amino acids are then separated using reverse-phase high-performance liquid chromatography (RP-HPLC). The separation is based on the differential partitioning of the derivatized amino acids between the stationary and mobile phases. bsu.eduresearchgate.net

Detection and Quantification: The separated dansyl-amino acids are detected by a fluorescence detector or a mass spectrometer (LC-MS). nih.govnih.gov Quantification is achieved by comparing the peak areas of the amino acids in the sample to those of known concentrations of amino acid standards that have been similarly derivatized.

The use of dansylation significantly enhances the detection sensitivity, allowing for the quantification of amino acids at very low concentrations.

Table 2: Example of HPLC Conditions for Dansylated Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column |

| Mobile Phase A | Aqueous buffer (e.g., 0.01% formic acid in water) |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B |

| Detection | Fluorescence (Excitation: ~340 nm, Emission: ~510 nm) or Mass Spectrometry |

Integration into Peptide Synthesis Strategies

While the dansyl group is primarily a fluorescent label, its introduction into an amino acid, such as in Dansyl-L-glutamic acid, has implications for its use in peptide synthesis. The dicyclohexylamine (DCHA) salt form is particularly relevant to the storage and handling of protected amino acids used in solid-phase peptide synthesis (SPPS).

Use of Dicyclohexylamine Salts for Amino Acid Protection in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are added sequentially to a growing peptide chain that is covalently attached to a solid support. peptide.com To prevent unwanted side reactions, the α-amino group and any reactive side-chain functionalities of the amino acid being added must be protected. nih.govpeptide.com

N-protected amino acids, including those derivatized with a dansyl group for specific applications, are sometimes supplied as dicyclohexylammonium (B1228976) (DCHA) salts. peptide.com The formation of DCHA salts is often preferred when the free acid form of the protected amino acid is not crystalline or is unstable. bachem.com The salt form enhances stability and simplifies handling and purification. peptide.combachem.com

Before the dansylated and protected glutamic acid can be used in a peptide coupling reaction during SPPS, the dicyclohexylamine must be removed to liberate the free carboxylic acid. peptide.combachem.com This is typically achieved by treating the DCHA salt with a stronger acid, such as phosphoric acid, followed by extraction to isolate the free N-protected amino acid. bachem.com

Table 3: Role of DCHA Salt in SPPS

| Aspect | Function of Dicyclohexylamine (DCHA) Salt |

|---|---|

| Purpose | To improve the stability and handling of the protected amino acid. |

| Form | A salt formed between the carboxylic acid of the amino acid and the basic dicyclohexylamine. |

| Requirement for Use | Must be converted back to the free carboxylic acid before the coupling step in SPPS. |

| Conversion Method | Treatment with a stronger acid (e.g., phosphoric acid) and extraction. |

Impact on Coupling Efficiency and Side Reaction Suppression

The efficiency of the coupling reaction in SPPS is crucial for the successful synthesis of the desired peptide. semanticscholar.orgnih.gov The presence of the bulky dansyl group on the side chain of glutamic acid can potentially influence the coupling efficiency. Steric hindrance from large protecting groups can sometimes lead to incomplete or slower coupling reactions. semanticscholar.org

The choice of coupling reagent is critical in overcoming potential steric hindrance and minimizing side reactions. nih.govpeptide.combachem.com Common coupling reagents used in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as HATU and HBTU. peptide.comcreative-peptides.comiris-biotech.de

Potential side reactions in SPPS include racemization, diketopiperazine formation, and reactions involving amino acid side chains. slideshare.netiris-biotech.de While the DCHA salt form itself does not directly participate in the coupling reaction (as it is removed beforehand), the purity of the resulting free acid can impact the subsequent coupling step. Any residual DCHA could potentially interfere with the coupling chemistry. The bulky nature of the dansyl group on the glutamic acid side chain would be a more direct factor influencing coupling efficiency and the potential for side reactions. Careful selection of coupling reagents and reaction conditions is necessary to ensure efficient incorporation of such a modified amino acid into a peptide sequence.

Advanced Research Perspectives and Methodological Innovations for Dansyl L Glutamic Acid Dicyclohexylamine Salt

Design and Synthesis of Next-Generation Dansyl-L-Glutamic Acid Derivatives with Enhanced Properties

The synthesis of novel Dansyl-L-Glutamic Acid derivatives is foundational to advancing its application as a fluorescent probe. The process typically begins with the reaction of Dansyl chloride with the primary amino group of L-glutamic acid. This reaction, a nucleophilic acyl substitution, is generally performed in an aqueous-organic mixture at a pH of 9.5-10 to ensure the amino group is deprotonated and thus sufficiently nucleophilic. The resulting N-dansyl-L-glutamic acid possesses the core fluorophore, which can then be further modified to enhance its photophysical and chemical properties.

Modifications for Improved Photostability and Quantum Yield

A primary challenge in the utility of fluorescent probes is their susceptibility to photodegradation (photobleaching) and often moderate fluorescence quantum yields. Research into next-generation dansyl derivatives focuses on structural modifications to overcome these limitations. Strategies often involve altering the electronic structure of the naphthalene (B1677914) ring or modifying the dimethylamino group to enhance the stability of the excited state and minimize non-radiative decay pathways.

One approach involves the strategic placement of electron-withdrawing or electron-donating groups on the dansyl core. These modifications can tune the energy levels of the molecule, potentially increasing the energy barrier for photo-induced degradation reactions. Another strategy is the incorporation of the dansyl moiety into more rigid molecular frameworks, which can reduce vibrational and rotational modes of non-radiative energy dissipation, thereby increasing the quantum yield. Furthermore, appending specific functional groups can create "turn-on" fluorescent probes; for instance, adding an ethyldimethylamino group to the sulfonamide nitrogen significantly quenches the fluorescence, which can be restored with a more than 25-fold increase in intensity upon protonation or binding to metal ions.

Table 1: Strategies for Enhancing Photophysical Properties of Dansyl Derivatives

| Strategy | Rationale | Potential Outcome |

|---|---|---|

| Ring Substitution | Introduction of electron-donating/withdrawing groups to modify the electronic structure of the fluorophore. | Improved photostability, tuned emission wavelengths. |

| Molecular Rigidification | Incorporating the dansyl group into a more rigid structure to limit non-radiative decay. | Increased fluorescence quantum yield. |

| Quencher Appendage | Attaching a quenching group that is removed or altered upon analyte interaction. | Creates a "turn-on" probe with a high signal-to-noise ratio. |

| Protective Shelling | Encapsulating the fluorophore within a protective matrix or shell (e.g., nanoparticles). | Enhanced photostability and resistance to environmental effects. |

Development of Smart Probes with Environment-Sensitive Fluorescence

The dansyl group is inherently an environment-sensitive fluorophore. Its fluorescence emission maximum and quantum yield are highly dependent on the polarity of its microenvironment. This solvatochromism arises from the intramolecular charge transfer (ICT) character of its excited state; in polar solvents, the excited state is stabilized, leading to a red shift in the emission spectrum. This property is the foundation for developing "smart probes" that can report on changes in their local environment, such as ligand binding to a protein or insertion into a lipid membrane.

The design of next-generation smart probes based on Dansyl-L-Glutamic Acid aims to amplify this inherent sensitivity. One innovative strategy involves replacing the traditional dialkylated amino donors with groups like N-methylpyrrole to enhance the Twisted Intramolecular Charge Transfer (TICT) tendency, which can lead to dramatic increases in environmental sensitivity. Such modifications can create probes with large turn-on ratios in response to changes in polarity or viscosity. These probes are particularly valuable for wash-free bioimaging, as they are only fluorescent when bound to their target, reducing background signal.

Table 2: Design Concepts for Environment-Sensitive Dansyl Probes

| Design Concept | Mechanism of Action | Application |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | The excited state has a different dipole moment than the ground state, making emission energy dependent on solvent polarity. | Probing polarity of protein binding sites and membranes. |

| Twisted ICT (TICT) | Intramolecular rotation in the excited state leads to a non-emissive state in low-viscosity environments; fluorescence is restored in viscous media. | Measuring microviscosity in cells and membranes. |

| Aggregation-Induced Emission (AIE) | The probe is non-fluorescent as a monomer but becomes highly emissive upon aggregation, often triggered by changes in solvent composition. | Sensing protein aggregation or biomolecular assembly. |

| Photoinduced Electron Transfer (PET) | A nearby functional group quenches fluorescence via PET, which is disrupted upon ion binding or protonation, restoring emission. | Detecting specific ions or pH changes. |

Application in High-Throughput Screening (HTS) and Automated Analytical Platforms

The fluorescent properties of dansylated compounds make them highly suitable for high-throughput screening (HTS) applications. HTS assays rely on rapid, sensitive, and automatable detection methods, often performed in a microplate format. A key application is in enzyme activity assays. For example, a rapid and sensitive assay for transglutaminase activity was developed using monodansylcadaverine as a fluorescent substrate. The assay involves the enzyme-catalyzed incorporation of the dansyl probe into a protein, with subsequent separation and fluorescence measurement on a microplate reader, allowing for the rapid screening of 96 samples within an hour.

Dansylation is also a cornerstone of automated analytical platforms in metabolomics and proteomics. Pre-column derivatization of amino acids and other primary and secondary amine-containing metabolites with dansyl chloride significantly enhances their detection by liquid chromatography-mass spectrometry (LC-MS). The dansyl tag improves chromatographic retention on reverse-phase columns and boosts signal in positive mode electrospray ionization. Isotopic labeling using 12C- and 13C-dansyl chloride allows for differential and quantitative profiling of thousands of metabolites between comparative samples, a technique well-suited for the high-throughput demands of modern metabolomics.

Table 3: Applications of Dansyl-L-Glutamic Acid Derivatives in HTS and Automated Analysis

| Application Area | Technique | Role of Dansyl Derivative |

|---|---|---|

| Enzyme Inhibition Screening | Fluorescence-based microplate assays | Acts as a fluorescent substrate or reporter molecule. |

| Metabolomics | Isotopic Dansylation LC-MS | Enables high-throughput quantitative profiling of amine- and phenol-containing metabolites. |

| Proteomics | LC-MS/MS | N-terminal peptide sequencing and protein identification. |

| Food Safety | HPLC-Fluorescence Detection | Derivatization agent for the sensitive detection of biogenic amines. |

Computational Modeling and Molecular Dynamics Simulations of Dansyl-L-Glutamic Acid Interactions

Computational chemistry provides powerful tools to understand the behavior of fluorescent probes at an atomic level. Molecular dynamics (MD) simulations, in particular, are used to investigate the location, orientation, and interactions of dansyl-probes within complex biological systems like lipid bilayers or protein binding pockets. These simulations can reveal how the probe interacts with surrounding water and lipid molecules, which is crucial for interpreting experimental fluorescence data.

A specific study using MD simulations investigated the chiral recognition of dansyl-amino acids (including the closely related Dansyl-Leucine) by an amino acid-based molecular micelle. The simulations involved docking the L- and D-enantiomers into binding pockets of the micelle and then running MD simulations to analyze the stability and nature of the interactions. By calculating the binding free energy (using scoring functions like London dG), researchers could computationally confirm the experimental observation that the L-enantiomer binds more strongly. The simulations identified key hydrogen bonding interactions, such as between the carbonyl group on the dansyl-amino acid and an N-H group in the micelle core, that govern the binding preference. Such studies demonstrate the power of combining computational and experimental approaches to elucidate molecular recognition mechanisms.

Table 4: Example of Calculated Binding Free Energy from a Molecular Dynamics Study of Dansyl-Amino Acid Enantiomers with a Molecular Micelle

| Dansyl-Amino Acid | Enantiomer | Binding Free Energy (dG) |

|---|---|---|

| Dans-Leu | L-enantiomer | -21.8938 |

| Dans-Leu | D-enantiomer | -21.1118 |

| Dans-Nor | L-enantiomer | -22.1763 |

| Dans-Nor | D-enantiomer | -21.1969 |

| Dans-Trp | L-enantiomer | -21.3329 |

| Dans-Trp | D-enantiomer | -20.6725 |

Data derived from a computational study on Dansyl-amino acid interactions. The more negative values indicate stronger binding.

Exploration of Dansyl-L-Glutamic Acid Dicyclohexylamine (B1670486) Salt in Novel Biological Systems and Processes

The unique properties of Dansyl-L-Glutamic Acid suggest its potential for use in novel and advanced biological research areas. Given that glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its transport across synaptic membranes is critical for neurological function, a fluorescent analog like Dansyl-L-Glutamic Acid could serve as a valuable probe for studying glutamate transporters (EAATs). Homology models of EAATs, often based on bacterial aspartate transporters, are used in computational studies, and a fluorescent ligand could provide experimental validation for simulated binding events. The environment-sensitive nature of the dansyl group could report on the conformational changes that transporters undergo during the binding and translocation cycle.

Furthermore, derivatives of Dansyl-L-Glutamic Acid could be designed as probes for specific enzymatic activities within glutamine metabolism, which is a critical pathway in cancer cell proliferation. For example, a derivative could be synthesized to specifically interact with glutamine synthetase or glutaminase, allowing for the visualization of enzyme activity or the screening of potential inhibitors in cancer cell lines. The development of dansyl-amino acid conjugates has also been shown to be effective for sensing metal ions, such as Cu2+, in aqueous and cellular environments. By modifying the glutamic acid side chain, it may be possible to create selective fluorescent sensors for other biologically important cations, opening new avenues in the study of ion homeostasis and signaling.

Q & A

Basic Research Questions

Q. How do I convert Dansyl-L-Glu DCHA salt to its free acid form for peptide synthesis?

- Methodology : Dissolve the DCHA salt in dichloromethane (DCM) and extract three times with ice-cold aqueous KHSO₄ solution. Dry the organic layer over MgSO₄, filter, and evaporate under reduced pressure to isolate the free acid. This procedure ensures removal of the dicyclohexylamine counterion, which is critical for downstream coupling reactions .

Q. Why is DCHA used as a counterion for amino acid derivatives like Dansyl-L-Glu?

- Methodology : DCHA forms stable salts with carboxylic acids, improving handling and storage stability. The bulky cyclohexyl groups enhance crystallinity, facilitating purification via precipitation. This is particularly advantageous in solid-phase peptide synthesis (SPPS) to minimize side reactions during activation .

Q. What analytical techniques are recommended for verifying the purity of this compound?

- Methodology : Use HPLC with UV detection (e.g., at 330 nm for dansyl groups) to assess purity. Confirm salt stoichiometry via elemental analysis or ¹H-NMR integration of the DCHA protons. Mass spectrometry (ESI-MS) can validate molecular weight .

Advanced Research Questions

Q. How can solvent ratios be optimized during DCHA salt recrystallization to maximize purity and yield?

- Methodology : Empirical testing of MeOH/H₂O mixtures (e.g., 7:3 v/v) at 60°C followed by slow cooling improves purity by selectively precipitating the salt. Higher MeOH content reduces recovery but enhances purity uplift. Document solvent ratios and cooling rates systematically, as shown in Table 9 of .

Q. What strategies resolve contradictions in purity data between DCHA salt formation and alternative purification methods?

- Methodology : Compare impurity profiles using LC-MS to identify residual byproducts (e.g., styrene derivatives or cyclized byproducts). DCHA salt formation may trap specific impurities via differential solubility, whereas resin-based methods might exclude others. Cross-validate with orthogonal techniques like TLC or IR spectroscopy .

Q. How do acidic conditions during mesylation affect impurity formation in this compound synthesis?

- Methodology : Acidic conditions can promote styrene derivative formation via elimination. Pre-purification via DCHA salt formation under basic conditions traps these impurities. Monitor reaction pH and temperature rigorously, and validate impurity removal via HPLC .

Q. What statistical approaches ensure reproducibility in quantifying this compound yields?

- Methodology : Perform triplicate experiments with independent batches. Use ANOVA to assess inter-batch variability. Include background controls (e.g., blank DCM extracts) to correct for solvent residues. Report confidence intervals (e.g., 95%) for yield and purity data .

Q. How can data availability and reproducibility be enhanced for studies involving this compound?

- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw HPLC chromatograms, NMR spectra, and crystallization protocols in supplementary materials. Cite established methods (e.g., DCHA salt conversion ) and disclose deviations in experimental logs .

Methodological Notes

- Data Tables : Include solvent ratios, purity/recovery metrics, and statistical parameters (e.g., RSD%) for transparency.

- Contradiction Analysis : Cross-reference impurity profiles across purification methods and validate with multiple detectors (e.g., UV/vis and MS).

- Reproducibility : Document equipment specifications (e.g., rotary evaporator pressure) and batch-specific variables (e.g., DCHA supplier).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.